5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester
CAS No.: 934236-31-4
Cat. No.: VC3943460
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934236-31-4 |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 |
| Standard InChI Key | JRJRWJDETARUGU-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC |
| Canonical SMILES | CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC |
Introduction
Applications
Research Use:
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is primarily utilized as a building block in the synthesis of protein degraders and other biologically active molecules. It is not intended for medical or consumer use but is significant in industrial and laboratory research settings .
Potential Applications in Medicinal Chemistry:
Although specific biological activities for this compound are not widely reported, its structural features—such as the indole core and sulfonamide group—are commonly associated with pharmacologically active compounds. These features suggest potential utility in drug discovery, particularly in fields like oncology or enzyme inhibition.
Synthesis and Handling
Synthesis:
While exact synthetic routes for this compound are not detailed in the provided sources, it likely involves sulfonamide coupling reactions with indole derivatives followed by esterification.
Handling Precautions:
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Store at room temperature or under refrigeration to maintain stability.
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Use personal protective equipment (PPE) when handling due to its irritant classification.
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Avoid exposure to medical or residential environments as it is restricted for professional use only .
Commercial Availability
The compound is available from various suppliers:
| Supplier | Purity | Available Quantities | Price Range (USD) |
|---|---|---|---|
| Aladdin Scientific | ≥95% | 1 gram | Not disclosed |
| Matrix Scientific | ≥97% | 250 mg, 500 mg, 1 gram | $844.62 for 1 gram |
| Synthonix Corporation | ≥97% | Custom quantities | Not disclosed |
Shipping restrictions apply, and it is generally sold for research purposes only .
Research Implications
While no direct biological studies on this compound were cited, its classification as a "protein degrader building block" suggests relevance in developing targeted therapies, such as proteolysis-targeting chimeras (PROTACs). The indole scaffold is a well-known pharmacophore in medicinal chemistry, often associated with anticancer, anti-inflammatory, and antimicrobial activities.
Further research could explore:
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Structure-activity relationships (SAR) of derivatives.
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Biological assays to evaluate potential enzyme inhibition or receptor binding.
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